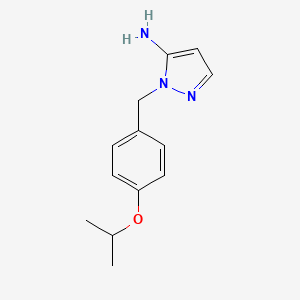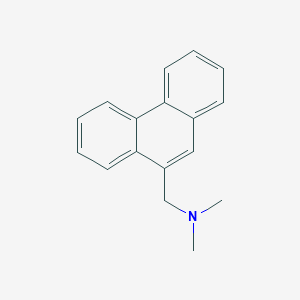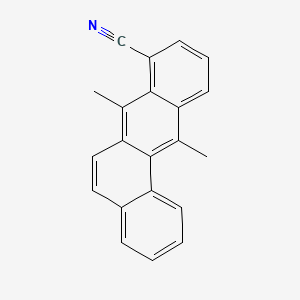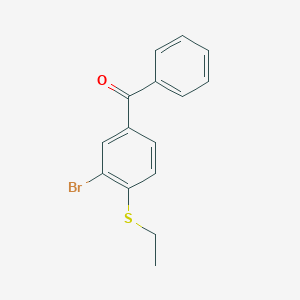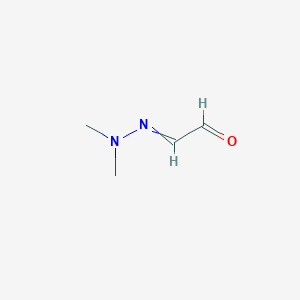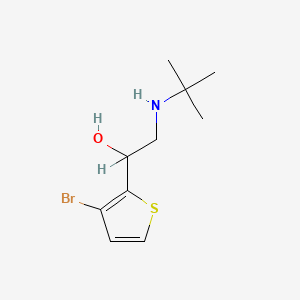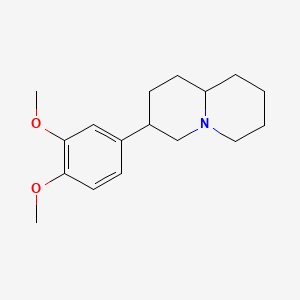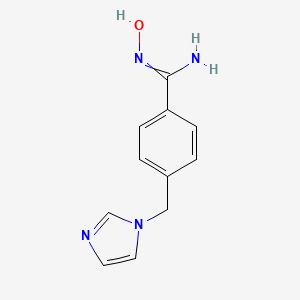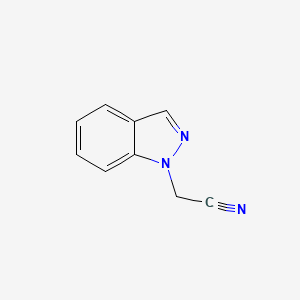
1h-Indazole-1-acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indazole-1-acetonitrile is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals. The structure of this compound consists of an indazole ring fused with an acetonitrile group, making it a versatile compound in synthetic chemistry and medicinal research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Indazole-1-acetonitrile can be synthesized through several methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines. This method typically uses ortho-substituted benzaldehyde as the starting material, which reacts with hydrazine to form benzylidenehydrazine. The cyclization step can be facilitated by various catalysts, including copper acetate, under an oxygen atmosphere .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves transition metal-catalyzed reactions. For example, a copper-catalyzed intramolecular Ullmann cyclization can be employed. This method takes advantage of electronically directed metalation/formylation sequences followed by condensation with methyl hydrazine to form a hydrazone, culminating in the cyclization step .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Indazole-1-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, often using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted indazoles.
Applications De Recherche Scientifique
1H-Indazole-1-acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 1H-Indazole-1-acetonitrile involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of phosphoinositide 3-kinase δ, a key enzyme involved in cellular signaling pathways. This inhibition can lead to the modulation of various biological processes, including cell growth and apoptosis .
Comparaison Avec Des Composés Similaires
1H-Indazole-1-acetonitrile can be compared with other indazole derivatives, such as:
1H-Indazole-3-carboxylic acid: Known for its anti-inflammatory properties.
2H-Indazole: Studied for its anticancer activity.
1H-Indazole-5-sulfonamide: Investigated for its antimicrobial effects.
The uniqueness of this compound lies in its acetonitrile group, which imparts distinct chemical reactivity and biological activity compared to other indazole derivatives .
Propriétés
Formule moléculaire |
C9H7N3 |
|---|---|
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
2-indazol-1-ylacetonitrile |
InChI |
InChI=1S/C9H7N3/c10-5-6-12-9-4-2-1-3-8(9)7-11-12/h1-4,7H,6H2 |
Clé InChI |
LSICRBIZUINVEB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=NN2CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



